
N-(pyridin-2-ylmethyl)sulfamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-(pyridin-2-ylmethyl)sulfamide involves a one-pot, palladium-catalyzed, water-promoted reaction under microwave irradiation . This method is acid-free, has good substrate scope, excellent functional group compatibility, and yields high product quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot palladium-catalyzed method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)sulfamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Commonly employs hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Often uses halogenated compounds and bases under controlled conditions.
Major Products
The major products formed from these reactions include various substituted amides and imidazopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(pyridin-2-ylmethyl)sulfamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(pyridin-2-ylmethyl)sulfamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their varied medicinal applications.
Uniqueness
N-(pyridin-2-ylmethyl)sulfamide is unique due to its sulfamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications.
Biological Activity
N-(pyridin-2-ylmethyl)sulfamide, also referred to as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), is a compound that has garnered attention for its potential therapeutic applications, particularly against various protozoan infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and its potential role in combination therapies.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and induce immune responses. It is known to act against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrates a dual mechanism:
- Inhibition of Histone Deacetylase (HDAC) : 2NB has been shown to inhibit the activity of Sir2, an HDAC associated with drug resistance in L. donovani. This inhibition can potentially reverse resistance to amphotericin B (AmB), a common treatment for leishmaniasis .
- Induction of Immune Responses : Treatment with 2NB leads to increased production of Th1 cytokines and nitric oxide (NO) in infected macrophages, enhancing the host's immune response against the parasite .
Antileishmanial Activity
In vitro studies have demonstrated that 2NB exhibits significant activity against both promastigote and amastigote forms of L. donovani. Key findings include:
- Inhibitory Concentration (IC50) : The IC50 values for 2NB were found to be 38.5 µg/mL for promastigotes and 86.4 µg/mL for amastigotes, indicating effective parasiticidal activity .
- Toxicity Profile : Importantly, the compound was not toxic to macrophages at concentrations up to 120 µg/mL, suggesting a favorable safety profile .
Combination Therapy with Amphotericin B
The combination of 2NB with AmB has shown enhanced efficacy against AmB-resistant strains of L. donovani. The results indicate that:
- Synergistic Effects : The combination therapy significantly reduced parasite titers in infected macrophages compared to treatment with AmB alone .
- Mechanistic Insights : The reduction in Sir2 activity correlates with increased sensitivity to AmB, providing a rationale for using 2NB in combination therapies .
Anticancer Activity
Beyond its antileishmanial properties, this compound derivatives have been explored for their anticancer potential:
- Cytotoxicity Against Cancer Cells : Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines, such as metastatic colon cancer cells, with some compounds showing up to 70% cell death compared to standard treatments .
Summary of Research Findings
Properties
IUPAC Name |
2-[(sulfamoylamino)methyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNARIWDSHXOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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